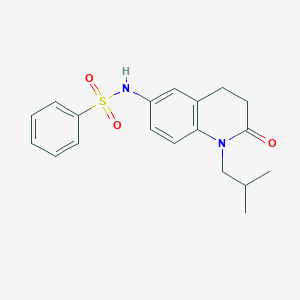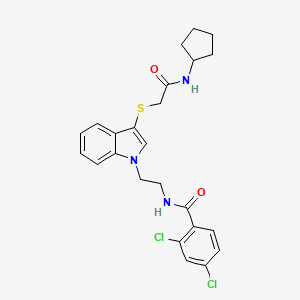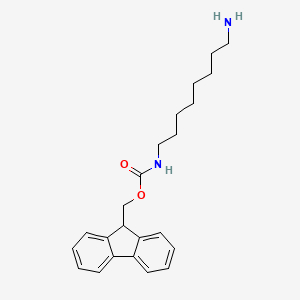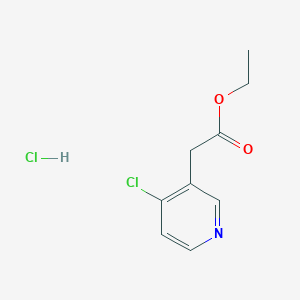
(Z)-3-propylsulfanylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present. In this case, from the name, we can infer that this compound likely contains a propyl (3-carbon) group, a sulfanyl (sulfur) group, and a prop-2-enoic acid (an unsaturated carboxylic acid) group .
Synthesis Analysis
This involves outlining the steps, reagents, and conditions needed to synthesize the compound. Retrosynthetic analysis is a common technique used to plan the synthesis of a compound .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule can give clues about its reactivity .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .Scientific Research Applications
- Application : Researchers have developed low-cost PEMs based on cross-linked poly(vinyl alcohol)/5-sulfosalicylic acid dehydrate (PVA/SSCA) composites. These membranes exhibit significant thermal, chemical, and mechanical stability. They also demonstrate good proton conductivity (0.078 S cm⁻¹) and low methanol permeability (2.52 × 10⁻⁷ cm² s⁻¹) compared to Nafion 117 (3.39 × 10⁻⁶ cm² s⁻¹) .
- Research : Studies have investigated its impact on tumor cell redox states, suggesting potential anticancer effects .
- Detection : Researchers have employed various analytical methods to identify, separate, and quantify this compound in lichen extracts, plasma, and pharmaceutical preparations .
- Application : Incorporating (Z)-3-propylsulfanylprop-2-enoic acid into PLA-based materials could enhance their functionality .
Proton Exchange Membranes (PEMs) for Fuel Cells
Anticancer Effects
Analytical Methods and Characterization
Poly(lactic acid) (PLA) Nanocomposites
Type III CRISPR Systems
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-3-propylsulfanylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h3,5H,2,4H2,1H3,(H,7,8)/b5-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIZDZYMJILNEC-HYXAFXHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-propylsulfanylprop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2433467.png)





![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
![7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B2433476.png)



![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)
![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)